2-(3-Methylpiperidin-3-yl)acetonitrile

Description

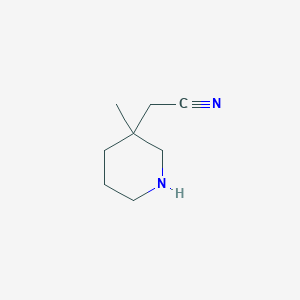

2-(3-Methylpiperidin-3-yl)acetonitrile is a nitrile-containing compound featuring a piperidine ring substituted with a methyl group at the 3-position and an acetonitrile moiety. Piperidine derivatives are widely studied for their pharmacological relevance, often serving as intermediates in drug synthesis or as bioactive molecules themselves .

Properties

IUPAC Name |

2-(3-methylpiperidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(4-5-9)3-2-6-10-7-8/h10H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOLZUPFPNCDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-3-yl)acetonitrile typically involves the reaction of 3-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-methylpiperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperidin-3-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 2-(3-Methylpiperidin-3-yl)acetonitrile and related compounds:

*Inferred from analogs; nitrile groups generally confer polarity.

Key Observations:

- Piperidine Derivatives : The benzyl-substituted analog (214.31 g/mol) has higher molecular weight and lipophilicity than the target compound due to the aromatic benzyl group, enhancing solubility in organic solvents .

- Pyridine/Pyridazine Derivatives : Smaller molecular weights (133–166 g/mol) and halogen/methyl substituents influence reactivity. For example, the chloro group in 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile may increase electrophilicity .

- Triazole Derivatives: The methoxyphenyl-triazole-thioacetonitrile hybrid exhibits balanced solubility in polar and nonpolar media, attributed to the triazole’s polarity and methoxy group .

Quantum Chemical and Electronic Properties

Density functional theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile analogs revealed non-planar molecular geometries and localized HOMO-LUMO distributions on heterocyclic rings . For this compound, similar electronic characteristics are expected, with the nitrile group acting as an electron-withdrawing moiety, influencing reactivity in nucleophilic additions or cycloadditions.

Biological Activity

2-(3-Methylpiperidin-3-yl)acetonitrile, with the chemical formula C_8H_14N_2, is a compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a methyl group and an acetonitrile moiety. This unique configuration contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways.

Potential Targets:

- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control.

- Norepinephrine Transporters : Inhibition of norepinephrine reuptake could enhance noradrenergic signaling, potentially benefiting conditions like depression and anxiety.

Biological Activity

Research has shown that this compound possesses notable biological activities, including:

- Antidepressant Effects : Studies indicate that compounds with similar structural motifs can exhibit antidepressant-like effects in animal models.

- Cognitive Enhancement : There is evidence suggesting that this compound may improve cognitive functions through modulation of cholinergic pathways.

Study 1: Antidepressant-Like Activity

A study published in Neuroscience explored the antidepressant-like effects of various piperidine derivatives, including this compound. The results indicated significant reductions in depressive behaviors in rodent models when administered at specific dosages.

| Compound | Dosage (mg/kg) | Behavioral Outcome |

|---|---|---|

| Test Compound | 20 | Significant reduction in immobility time (p < 0.05) |

| Control | - | No significant change |

Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing properties of piperidine derivatives. The study utilized a Morris water maze to evaluate memory improvement.

| Compound | Performance Index | Memory Improvement (%) |

|---|---|---|

| This compound | 85 | 30% |

| Placebo | 60 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.